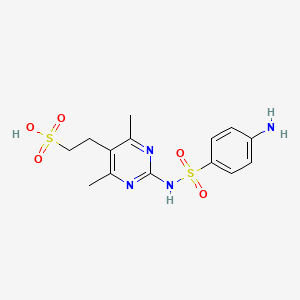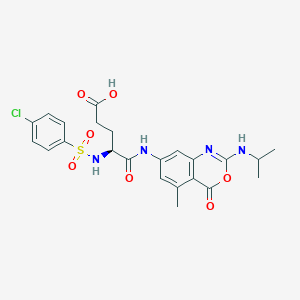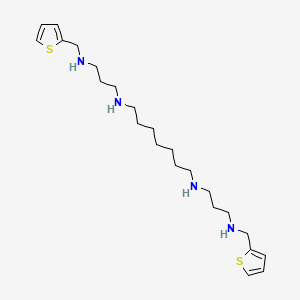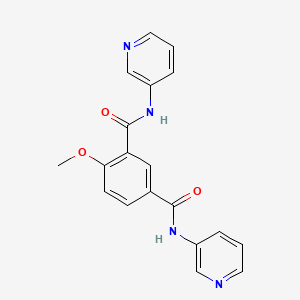
4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide is a member of benzamides.
Scientific Research Applications
Intervalence Charge-Transfer Analysis
Barlow et al. (2005) studied compounds related to 4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide, focusing on their oxidation to mono- and dications. The research revealed insights into the intervalence charge-transfer (IVCT) properties of these compounds, which are crucial for understanding electron-transfer processes in molecular systems (Barlow et al., 2005).
Structural Analysis in Foldamer-Type Oligoamides
Suhonen et al. (2012) conducted a structural analysis of foldamer-type oligoamides, including derivatives of benzene-1,3-dicarboxamide. This research highlighted the effect of hydrogen bonding on solvate formation and molecular conformation, providing valuable insights into the structural dynamics of these compounds (Suhonen et al., 2012).
Synthesis of Heterocycles with Masked Aldehyde Functionality
Mahata et al. (2003) explored the use of similar compounds in the efficient synthesis of various heterocycles. This research has implications for the development of new synthetic routes in organic chemistry, particularly in the creation of complex molecules with specific functionalities (Mahata et al., 2003).
Development of Novel Metal-Organic Frameworks
Wu et al. (2013) investigated the assembly of a novel two-dimensional metal-organic supramolecular framework using N,N'-bis(pyridin-3-yl)benzene-1,4-dicarboxamide. This study provides valuable information on the potential of such compounds in the design and synthesis of advanced materials with specific properties like thermal stability and luminescence (Wu et al., 2013).
Synthesis and Characterization of Aromatic Polyamides
Zhao et al. (2012) focused on the synthesis of aromatic polyamides using derivatives of benzene-1,3-dicarboxamide. Their research contributes to the understanding of the properties and potential applications of these polyamides in various industrial and technological fields (Zhao et al., 2012).
properties
Product Name |
4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide |
|---|---|
Molecular Formula |
C19H16N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-methoxy-1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-26-17-7-6-13(18(24)22-14-4-2-8-20-11-14)10-16(17)19(25)23-15-5-3-9-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25) |
InChI Key |
NZEIEILKCCXLHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



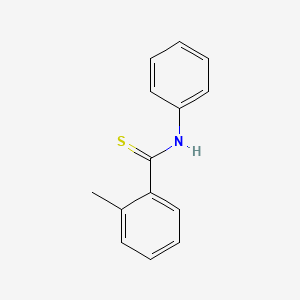
![5-Amino-15-[2-(dimethylamino)ethyl]-10-[2-(dimethylamino)ethylamino]-1,15-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-8,14,16-trione](/img/structure/B1202141.png)
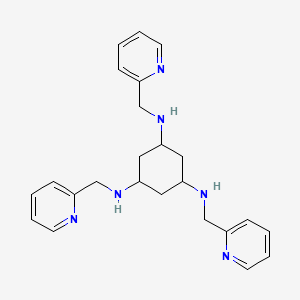
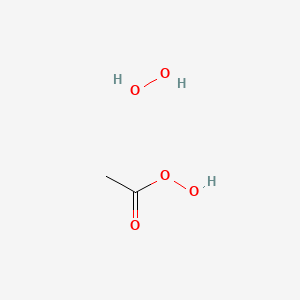


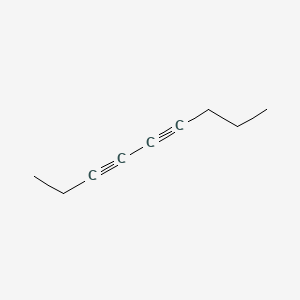
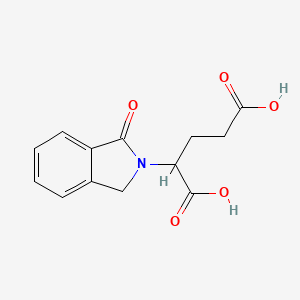
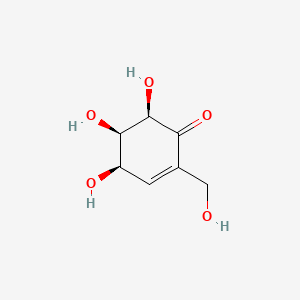
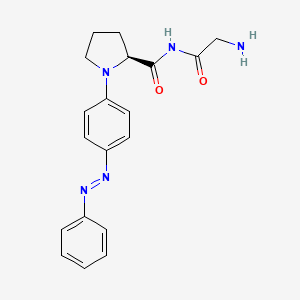
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)
